BenchChemオンラインストアへようこそ!

deacetylcephalosporin C(1-)

antimicrobial activity penicillinase resistance Staphylococcus aureus

Deacetylcephalosporin C(1−), the conjugate base of deacetylcephalosporin C (DAC; CAS 1476-46-6), is a cephalosporin carboxylic acid anion (C₁₄H₁₈N₃O₇S⁻, monoisotopic mass 372.087 Da) that constitutes the major species at physiological pH 7.3. It functions as the penultimate biosynthetic intermediate in the cephalosporin C pathway in Acremonium chrysogenum, being formed by hydroxylation of deacetoxycephalosporin C (DAOC) and subsequently serving as the obligatory substrate for DAC-acetyltransferase (cefG) to yield cephalosporin C (CPC).

Molecular Formula C14H18N3O7S-
Molecular Weight 372.38 g/mol
Cat. No. B1262687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedeacetylcephalosporin C(1-)
Molecular FormulaC14H18N3O7S-
Molecular Weight372.38 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO
InChIInChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1
InChIKeyXWCFYHBHOFBVIV-JWKOBGCHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylcephalosporin C(1-) — Key Biosynthetic Intermediate for Cephalosporin Procurement and Process Development


Deacetylcephalosporin C(1−), the conjugate base of deacetylcephalosporin C (DAC; CAS 1476-46-6), is a cephalosporin carboxylic acid anion (C₁₄H₁₈N₃O₇S⁻, monoisotopic mass 372.087 Da) that constitutes the major species at physiological pH 7.3 [1]. It functions as the penultimate biosynthetic intermediate in the cephalosporin C pathway in Acremonium chrysogenum, being formed by hydroxylation of deacetoxycephalosporin C (DAOC) and subsequently serving as the obligatory substrate for DAC-acetyltransferase (cefG) to yield cephalosporin C (CPC) [2]. For procurement decisions, DAC(1−) is distinguished from both its upstream precursor DAOC and its downstream product CPC by a unique combination of the C-3 hydroxymethyl group, the intact D-α-aminoadipyl side chain, and its anion speciation—features that collectively define its utility as a starting material for semisynthetic cephalosporin intermediate synthesis .

Why Deacetylcephalosporin C(1−) Cannot Be Substituted by DAOC or CPC in Process Chemistry Workflows


The three sequential biosynthetic intermediates—DAOC, DAC, and CPC—differ specifically at the C-3 position (methyl vs. hydroxymethyl vs. acetoxymethyl), and this single functional-group variation dictates fundamentally divergent reactivity in downstream chemical and enzymatic transformations [1]. CPC harbors the C-3 acetoxy group, which must be cleaved to generate 7-aminocephalosporanic acid (7-ACA) intermediates; DAOC carries only a methyl group, precluding direct hydroxyl-functionalisation for 7-ACA synthesis. DAC, by contrast, presents the free C-3 hydroxymethyl moiety that enables direct carbamoylation or oxidation to yield O-carbamoyl-DAC or 7-ACA-derived nuclei [2]. Moreover, the acetyltransferase (cefG) that converts DAC to CPC is expressed at limiting levels in industrial A. chrysogenum strains, making DAC accumulation a common fermentation outcome and rendering DAC-selective procurement a practical necessity rather than an interchangeable choice [3].

Quantitative Differentiation Evidence for Deacetylcephalosporin C(1−) Relative to DAOC and CPC


Antibacterial Activity of DAC Versus CPC: A 5-Fold Reduction with Preserved Penicillinase Resistance

Deacetylcephalosporin C exhibits approximately 20% of the antimicrobial activity of cephalosporin C against both Staphylococcus aureus (Oxford strain) and Salmonella typhi, as determined by bioassay [1]. Importantly, DAC retains full resistance to hydrolysis by purified penicillinase from Bacillus cereus strains 569/H and 5/B, a property indistinguishable from that of CPC [1]. This differential activity profile means that DAC is less suitable than CPC as a direct therapeutic agent but is equally robust against β-lactamase degradation—a critical attribute for a stable process intermediate that may be exposed to β-lactamase-containing environments during manufacturing.

antimicrobial activity penicillinase resistance Staphylococcus aureus Salmonella typhi comparative MIC

Enzymatic Deacetylation Efficiency: Near-Quantitative Conversion of CPC to DAC via Aureobasidium Esterase

Patent data demonstrate that cephalosporin C can be enzymatically deacetylated to deacetylcephalosporin C using an acetylesterase from Aureobasidium pullulans IFO 4466 with a conversion rate of almost 100% [1]. This near-quantitative yield contrasts sharply with the reverse reaction—DAC acetylation to CPC via cefG-encoded acetyltransferase—which is inefficient in most A. chrysogenum strains, limiting CPC titers [2]. The high-yield forward deacetylation provides an industrially viable route for DAC procurement directly from CPC feedstocks, a process advantage not replicable with DAOC, which lacks the acetoxy leaving group required for this enzymatic step.

enzymatic deacetylation Aureobasidium pullulans biocatalysis conversion yield DAC preparation

HPLC Discrimination: Baseline Resolution of DAC from DAOC and CPC Under Isocratic Reversed-Phase Conditions

A fully automated isocratic reversed-phase HPLC method achieved simultaneous determination of cephalosporin C, deacetylcephalosporin C, deacetoxycephalosporin C, and penicillin N in complex fermentation broths, with reliable operation over 250 hours [1]. The method provides baseline resolution of the three cephalosporin intermediates (CPC, DAC, DAOC), enabling precise quantification of DAC in the presence of its closest analogs. This validated analytical differentiation is essential for quality control in DAC procurement, as DAC and DAOC co-elute under many generic HPLC conditions and cannot be distinguished by UV absorption alone owing to their identical chromophores [2].

HPLC isocratic separation fermentation broth monitoring cephalosporin C by-products analytical quality control

Enzyme Inhibition Profile: DAOC Competes with DAC for Acetyltransferase Active Site

In vitro characterization of DAC-acetyltransferase from Cephalosporium acremonium revealed that deacetoxycephalosporin C inhibits the acetylation of DAC by 57% at a concentration of 0.1 mM, while penicillin N inhibits by only 14% at the same concentration [1]. This pronounced competitive inhibition by DAOC indicates that DAC acetylation efficiency is highly sensitive to residual DAOC contamination. For procurement, this establishes a quantitative purity threshold: DAC intended as an acetyltransferase substrate must contain <0.1 mM DAOC-equivalent impurities to avoid >50% loss of enzymatic conversion efficiency in downstream acetylation steps.

acetyltransferase inhibition DAOC competition enzyme kinetics cephalosporin biosynthesis process optimization

Fermentation Yield Enhancement: Co-production of Esterase Increases Cephalosporin Nucleus Yield by ~40%

Co-fermentation of cephalosporin C-producing microorganisms with an acetylesterase enzyme enables immediate in situ conversion of CPC to DAC, preventing non-enzymatic degradation of CPC and increasing the overall yield of the cephalosporin nucleus by approximately 40% . This process, documented to achieve even greater increases with extended fermentation, exploits the inherent chemical instability of CPC (which undergoes non-enzymatic hydrolysis to DAC) by driving the equilibrium toward the more stable DAC product. This yield benefit is inaccessible with DAOC-based processes, as DAOC lacks the acetoxy ester linkage susceptible to hydrolytic degradation.

fermentation acetyl esterase cephalosporin C yield improvement industrial production

DAC as Preferred Substrate for 7-ACA and HACA Intermediate Production via Engineered DACS

Deacetylcephalosporin C synthase (DACS) naturally converts DAOC to DAC in the CPC biosynthetic pathway. Directed evolution of DACS generated a variant (CefFGOS) capable of complete bioconversion of 18 g/L cephalosporin G into deacetylcephalosporin G (DAG) within approximately 80 minutes, with reproducible results at higher substrate concentrations [1]. The resulting DAG was subsequently converted completely to hydroxymethyl-7-aminocephalosporanic acid (HACA) in about 30 minutes. This engineered pathway underscores DAC's unique position: the C-3 hydroxymethyl group is the minimal functional handle required for conversion to 7-ACA and HACA core intermediates. DAOC, lacking this hydroxyl, cannot enter this route; CPC requires an additional deacetylation step. DAC thus represents the most atom-economical starting material for this enzyme-based semisynthetic cephalosporin manufacturing platform.

biocatalysis deacetylcephalosporin C synthase 7-ACA directed evolution semisynthetic cephalosporin

High-Value Application Scenarios Where Deacetylcephalosporin C(1−) Provides Measurable Procurement Advantage


Enzymatic Synthesis of 7-ACA and HACA Core Intermediates via Engineered DACS Biocatalysis

Procurement of DAC as a starting material for biocatalytic 7-ACA/HACA production leverages its native C-3 hydroxymethyl group, which is the direct substrate for DACS-catalyzed transformations [1]. Directed-evolution DACS variants have demonstrated complete bioconversion of cephalosporin G analogs to DAG at 18 g/L in ~80 min, with subsequent conversion to HACA in ~30 min [1]. Using DAC rather than CPC eliminates the deacetylation step (which is inefficient in wild-type strains [2]), while DAOC cannot serve this purpose because it lacks the requisite hydroxyl moiety. This scenario applies to manufacturers building enzymatic 7-ACA/HACA platforms who require DAC of defined purity (DAOC <0.1 mM equivalent to avoid acetyltransferase inhibition [3]).

Fermentation Process Development Targeting Direct DAC Production for 40% Yield Gains

Co-fermentation of A. chrysogenum with an acetylesterase-expressing strain enables in situ conversion of CPC to DAC, increasing cephalosporin nucleus yield by approximately 40% over standard CPC fermentation [1]. This scenario is directly supported by patent evidence and is further strengthened by the observation that DAC is more resistant to non-enzymatic degradation than CPC while retaining full penicillinase resistance [2]. Process development teams can procure DAC reference standards to calibrate on-line HPLC monitoring systems that simultaneously quantify DAC, DAOC, CPC, and penicillin N under validated isocratic conditions [3].

Analytical Reference Standard for Multi-Cephalosporin HPLC Method Validation in Fermentation QC

DAC is one of four key analytes (alongside CPC, DAOC, and penicillin N) in the established on-line isocratic reversed-phase HPLC method for cephalosporin fermentation broth monitoring [1]. This method, demonstrated to operate reliably for over 250 hours, provides the validated analytical foundation for DAC as a reference standard. Procurement of high-purity DAC (>98%) is essential for laboratories establishing QC methods for cephalosporin fermentation processes, as DAC co-migrates with DAOC under non-optimized chromatographic conditions and cannot be distinguished by UV spectroscopy alone [2].

Enzyme Characterization Studies of Cephalosporin Biosynthetic Pathway Enzymes

DAC serves as the substrate for DAC-acetyltransferase (product of cefG) and is the product of DAOC/DACS hydroxylase activity [1]. In enzyme characterization workflows, DAC of precisely known purity is required because DAOC contamination at 0.1 mM inhibits acetyltransferase activity by 57% [2]. The molecular weight of the DAC-acetyltransferase has been determined as 70,000 ± 5,000 with a pI of 4.3 ± 0.2, and its kinetic characterization depends on DAC substrate free of inhibitory DAOC [2]. This application scenario is critical for laboratories studying cephalosporin biosynthetic enzymology or screening for improved acetyltransferase variants.

Quote Request

Request a Quote for deacetylcephalosporin C(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.